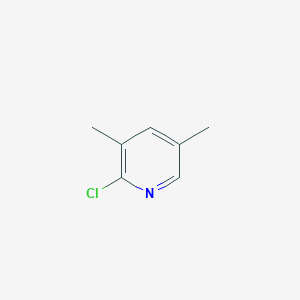

2-Chloro-3,5-dimethylpyridine

描述

Historical Context and Discovery

The development of 2-chloro-3,5-dimethylpyridine emerged from the broader exploration of substituted pyridine derivatives that began gaining prominence in the mid-20th century. While specific historical documentation of its initial synthesis remains limited in the available literature, the compound's development paralleled the systematic investigation of chlorinated pyridines for industrial applications. The compound represents part of a larger family of lutidine derivatives, where lutidine refers to dimethyl-substituted pyridines, with 3,5-lutidine (3,5-dimethylpyridine) serving as a fundamental precursor in various synthetic pathways.

The industrial significance of this compound became apparent through its role as a synthetic intermediate, particularly in pharmaceutical and agrochemical research. Patent literature from the 1980s and 1990s documents various synthetic approaches to chlorinated pyridine derivatives, indicating sustained research interest in these compounds for their utility in complex molecule synthesis. The compound's Chemical Abstracts Service registration number 72093-12-0 was established to provide unique identification within chemical databases and regulatory frameworks.

Contemporary research continues to explore optimized synthetic routes and novel applications for this compound, reflecting its enduring importance in synthetic organic chemistry. The compound's versatility stems from the combination of electrophilic and nucleophilic sites within its structure, making it an attractive building block for diverse chemical transformations.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a substituted pyridine derivative. Pyridines constitute one of the most important classes of nitrogen-containing heterocycles, serving as fundamental building blocks in countless natural products, pharmaceuticals, and synthetic materials. The presence of the pyridine ring system provides basic character due to the lone pair of electrons on the nitrogen atom, while the substitution pattern significantly modifies both electronic and steric properties.

The chlorine substituent at the 2-position introduces electrophilic character to the molecule, making it susceptible to nucleophilic substitution reactions. This positioning is particularly significant because the 2-position (ortho to nitrogen) exhibits enhanced reactivity compared to other positions on the pyridine ring due to the electron-withdrawing influence of the nitrogen atom. The methyl groups at positions 3 and 5 serve as electron-donating substituents that moderate the electrophilic character while providing steric considerations for subsequent chemical transformations.

Within the broader context of heterocyclic chemistry, this compound represents an intermediate complexity level between simple pyridine and highly substituted polyheteroatomic systems. Its balanced reactivity profile makes it suitable for diverse synthetic applications while maintaining reasonable stability under standard laboratory conditions.

Structural Significance in Pyridine Chemistry

The structural architecture of this compound embodies several key principles of pyridine chemistry that govern its reactivity and applications. The planar aromatic ring system, characteristic of pyridines, provides stability through π-electron delocalization while maintaining the potential for both electrophilic and nucleophilic reactions. The systematic analysis of this compound reveals a molecular geometry where the chlorine atom and methyl groups occupy specific positions that influence both electronic distribution and molecular recognition properties.

Spectroscopic analysis confirms the expected aromatic character, with the pyridine ring exhibiting characteristic chemical shifts in nuclear magnetic resonance spectroscopy. The compound's InChI identifier (InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3) provides a standardized representation of its connectivity. The SMILES notation (ClC1=NC=C(C=C1C)C) offers an alternative linear representation that facilitates computational analysis and database searches.

The substitution pattern creates a molecule with C₁ symmetry, where the chlorine atom breaks the potential mirror symmetry that would exist in 3,5-dimethylpyridine. This asymmetry has implications for chirality in derivatives and influences the compound's interaction with biological systems and catalytic processes. The spatial arrangement of substituents also affects intermolecular interactions, influencing physical properties such as boiling point, solubility, and crystallization behavior.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base name "pyridine" indicates the six-membered aromatic ring containing one nitrogen atom. The numerical prefixes specify the positions of substituents: "2-chloro" indicates chlorine at position 2, while "3,5-dimethyl" designates methyl groups at positions 3 and 5.

Alternative nomenclature systems provide additional naming conventions. The compound may be referred to as "3,5-dimethyl-2-chloropyridine," which emphasizes the dimethyl substitution pattern. In some chemical databases and commercial catalogs, it appears under the designation "2-chloro-3,5-lutidine," where "lutidine" specifically refers to dimethylpyridine isomers.

The classification of this compound within chemical taxonomy places it among halogenated heterocycles, specifically within the broader category of chloropyridines. Regulatory classification varies by jurisdiction, with specific hazard codes and handling requirements established by various national and international chemical safety organizations. The compound's classification for import and export purposes follows harmonized system codes that facilitate international trade while ensuring appropriate regulatory oversight.

属性

IUPAC Name |

2-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEKFEQISNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500792 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-12-0 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of 3,5-Dimethylpyridine N-Oxide

One effective method involves the use of 3,5-dimethylpyridine N-oxide as the starting material, which undergoes chlorination with phosphorus oxychloride (POCl3) in the presence of a base such as 2,2,6,6-tetramethylpiperidine. This method is adapted from procedures used for related compounds like 2-chloro-5-methylpyridine, with modifications for the 3,5-dimethyl substitution pattern.

- Dissolve 3,5-dimethylpyridine N-oxide in an inert solvent such as methylene chloride.

- Cool the reaction mixture to 0–5 °C.

- Add phosphorus oxychloride solution slowly, simultaneously adding 2,2,6,6-tetramethylpiperidine to neutralize generated HCl.

- Maintain temperature at 0–5 °C during addition (3 hours), then stir for additional 2 hours at this temperature.

- Allow the mixture to warm to room temperature and stir overnight.

- Quench with water carefully, maintaining temperature below 40 °C.

- Remove solvent by distillation and adjust pH with sodium hydroxide solution.

- Recover product by steam distillation.

Reaction conditions and yields:

| Parameter | Typical Value |

|---|---|

| Starting material | 3,5-Dimethylpyridine N-oxide |

| Solvent | Methylene chloride |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Base | 2,2,6,6-Tetramethylpiperidine |

| Temperature | 0–5 °C during addition, then RT overnight |

| Reaction time | 3 h addition + 2 h stirring + overnight |

| Product recovery | Steam distillation |

| Conversion | >99% |

| Yield (crude) | 60–85% (depending on conditions) |

| Selectivity (2-chloro isomer) | High, ratio >5:1 vs other isomers |

This method provides high conversion and good selectivity for the 2-chloro-3,5-dimethylpyridine isomer, minimizing side products such as 2-chloro-3-methylpyridine or 2-chloro-5-methylpyridine analogs.

Halogenation of Dihydropyridone Intermediates

Another approach involves halogenation and dehydrohalogenation of dihydropyridone intermediates derived from 3,5-dimethylpyridine. This method is based on the halogenation of 3,4-dihydro-2(1H)-pyridone derivatives, followed by dehydrohalogenation to form the chloropyridine.

- Halogenate the dihydropyridone with chlorine, bromine, or sulfuryl chloride to form a dihalo intermediate.

- Heat the dihalo compound at 100–170 °C to induce dehydrohalogenation, forming the pyridine ring with the desired substitution.

- Chlorinate the resulting pyridine to introduce the 2-chloro substituent.

| Step | Conditions |

|---|---|

| Halogenation | Chlorine or sulfuryl chloride, 50–60 °C, organic solvent (e.g., 1,2,4-trichlorobenzene) |

| Dehydrohalogenation | 100–170 °C, optionally in high boiling solvent |

| Chlorination | Phosphorus oxychloride or phosgene, 80–130 °C, aromatic solvent |

This method allows for a one-step chlorination of the dihalo intermediate to this compound with good yields and purity. The use of high boiling solvents like 1,2,4-trichlorobenzene facilitates temperature control and reaction efficiency.

Oxidation and Oriented Chlorination via N-Oxide Intermediates

A related synthetic route involves:

- Oxidation of 3,5-dimethylpyridine to its N-oxide using hydrogen peroxide in glacial acetic acid.

- Oriented chlorination of the N-oxide with benzoyl chloride as the chlorinating agent.

- Subsequent purification steps to isolate this compound.

This method is noted for its mild reaction conditions and high selectivity, with the oxidation step typically conducted at 70–80 °C for 18–24 hours with a molar ratio of 3,5-dimethylpyridine to hydrogen peroxide of 1:1 to 1:1.5.

| Method | Starting Material | Chlorinating Agent | Key Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|---|---|

| Chlorination of N-oxide (POCl3/base) | 3,5-Dimethylpyridine N-oxide | Phosphorus oxychloride | 0–5 °C addition, overnight RT | 60–85 | High (>5:1) | Mild conditions, steam distillation recovery |

| Halogenation of dihydropyridone | 3,4-Dihydro-2(1H)-pyridone | Chlorine, sulfuryl chloride | 50–60 °C halogenation, 100–170 °C dehydrohalogenation | 70–90 | High | Requires high boiling solvents |

| Oxidation + benzoyl chloride chlorination | 3,5-Dimethylpyridine | Benzoyl chloride | 70–80 °C oxidation, oriented chlorination | 65–80 | High | Gentle conditions, longer reaction time |

- The use of 2,2,6,6-tetramethylpiperidine as a base during chlorination with phosphorus oxychloride is critical to neutralize HCl and improve selectivity and yield.

- Maintaining low temperature (0–5 °C) during chlorination addition steps prevents side reactions and decomposition.

- High boiling aromatic solvents such as 1,2,4-trichlorobenzene improve reaction control during halogenation and dehydrohalogenation steps.

- Oxidation of methylpyridines to N-oxides using hydrogen peroxide is a mild and environmentally friendly method, facilitating subsequent selective chlorination.

- Steam distillation is an effective method for product recovery, especially when the product has a suitable boiling point and water immiscibility.

The preparation of this compound is efficiently achieved through selective chlorination of 3,5-dimethylpyridine N-oxide using phosphorus oxychloride in the presence of a sterically hindered base, or via halogenation/dehydrohalogenation of dihydropyridone intermediates. Both methods offer high yields and selectivity when carefully controlled. Oxidation to N-oxide intermediates followed by oriented chlorination provides a mild alternative with good productivity. Choice of method depends on available starting materials, scale, and desired purity.

化学反应分析

Types of Reactions: 2-Chloro-3,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyridine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-chloro-3,5-dimethylpyridine is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the production of proton pump inhibitors such as Omeprazole, which is used for treating peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis involves several steps where this compound serves as a key building block, enabling the precise modification of the molecule to achieve desired pharmacological properties .

Table 1: Key Pharmaceutical Applications

| Application | Compound Name | Role in Synthesis |

|---|---|---|

| Peptic Ulcer Treatment | Omeprazole | Intermediate for synthesis |

| Antimicrobial Agents | Various | Used in the synthesis of pyridine derivatives |

| Anti-inflammatory Drugs | Various | Acts as a precursor in drug formulation |

Agrochemical Applications

Synthesis of Herbicides

This compound is also utilized in the agrochemical industry, particularly in the synthesis of herbicides. Its derivatives are important components in synthetic auxin herbicides, which are used to control unwanted vegetation by mimicking natural plant hormones . This application highlights the compound's significance in agricultural practices aimed at enhancing crop yield and management.

Table 2: Agrochemical Applications

| Application | Compound Type | Role |

|---|---|---|

| Herbicides | Synthetic Auxins | Active ingredient in weed control |

| Insecticides | Various | Intermediate for insect repellent synthesis |

Materials Science Applications

Polymer Development

Beyond pharmaceuticals and agrochemicals, this compound finds applications in materials science. Its unique chemical structure allows for incorporation into polymers, leading to materials with enhanced properties such as improved thermal stability and increased electrical conductivity. These advancements have potential implications for electronics and aerospace industries .

Case Studies

Case Study 1: Synthesis of Omeprazole

A detailed study on the synthesis of Omeprazole demonstrated that using this compound as an intermediate significantly improved yield and purity. The process involved multiple steps including chlorination and methylation, where this compound facilitated critical transformations necessary for achieving the final drug product .

Case Study 2: Development of Synthetic Auxin Herbicides

Research focused on developing synthetic auxin herbicides revealed that derivatives of this compound exhibited potent herbicidal activity. The study highlighted how variations in substitution patterns influenced biological activity, showcasing the compound's versatility in agrochemical formulations .

作用机制

The mechanism of action of 2-Chloro-3,5-dimethylpyridine involves its interaction with specific molecular targets. The chlorine atom and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .

相似化合物的比较

Structural and Reactivity Comparisons

Table 1: Key Properties of 2-Chloro-3,5-dimethylpyridine and Analogous Compounds

Key Findings :

Steric Effects :

- In 4-chloro-3,5-dimethylpyridine, steric hindrance from methyl groups and chlorine reduces yields in C-N coupling reactions by impeding oxidative addition . For this compound, the chlorine at position 2 (adjacent to methyl groups) likely exacerbates steric challenges, further limiting reactivity.

Halogen Influence :

- Bromine in 2-bromo-3,5-dimethylpyridine enhances reactivity in cross-coupling due to its superior leaving-group ability compared to chlorine . This suggests that substitution with bromine could improve reaction efficiency in similar systems.

Electronic Effects :

- Nitro groups in 2-chloro-3,5-dinitropyridine create an electron-deficient aromatic ring, favoring nucleophilic substitution or electrophilic reactions, unlike the electron-donating methyl groups in this compound .

Application-Specific Comparisons

Pharmaceutical Intermediates :

- Catalysis: Ruthenium complexes with 3,5-dimethylpyridine ligands () highlight the role of methyl groups in stabilizing metal centers.

生物活性

Overview

2-Chloro-3,5-dimethylpyridine (CDMP) is an organic compound with the molecular formula C₇H₈ClN. It is a substituted pyridine derivative characterized by the presence of chlorine and methyl groups. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and organic synthesis.

The biological activity of CDMP primarily stems from its interactions with various biomolecules, including enzymes, proteins, and nucleic acids. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. These interactions can lead to either inhibition or modulation of enzymatic activity, influencing metabolic pathways and cellular functions.

Cellular Effects

CDMP affects several cellular processes:

- Cell Signaling : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

- Gene Expression : Exposure to CDMP can lead to the upregulation of stress response genes, altering cellular metabolism and function.

Dosage Effects in Animal Models

Research indicates that the effects of CDMP vary significantly with dosage:

- Low Doses : Minimal observable effects on biochemical parameters.

- High Doses : Significant physiological changes, including potential toxicity leading to liver damage and oxidative stress.

Metabolic Pathways

CDMP undergoes metabolism primarily via cytochrome P450 enzymes. This metabolism can generate reactive intermediates that contribute to its biological effects. The compound's metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic uses.

Comparative Analysis with Similar Compounds

A comparison of CDMP with structurally similar compounds highlights its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyridine | Lacks chlorine; different reactivity | Limited biological activity |

| 2-Chloro-4,6-dimethylpyridine | Similar structure; different substitution pattern | Varies based on substitutions |

| 2-Chloro-3,5-dimethyl-4-methoxypyridine | Additional methoxy group; altered chemical properties | Potentially enhanced activity |

Case Studies

- Antimicrobial Activity : In a study evaluating various pyridine derivatives, CDMP exhibited moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound showed effectiveness comparable to standard antibiotics like ciprofloxacin .

- Insecticidal Activity : Another investigation into the biological activities of CDMP revealed its potential as an insecticide, demonstrating effectiveness against specific pest species .

- Cancer Research : Preliminary studies suggest that CDMP may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. This suggests potential applications in developing anticancer therapies.

常见问题

Q. How can researchers resolve conflicting spectroscopic data for novel derivatives of this compound?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for ambiguous structures.

- Isotopic labeling : Use deuterated analogs to confirm peak assignments in complex spectra.

- Collaborative data sharing : Cross-reference with databases like IUCr or PubChem to verify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。